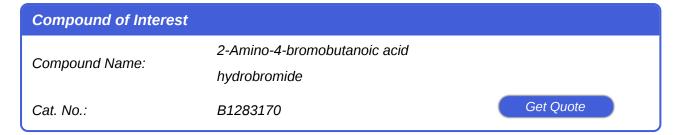


Physical and chemical properties of 2-Amino-4bromobutanoic acid hydrobromide

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An In-depth Technical Guide to 2-Amino-4-bromobutanoic Acid Hydrobromide

Introduction

2-Amino-4-bromobutanoic acid hydrobromide is a versatile synthetic intermediate, particularly valued in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive bromo group on the side chain along with amino and carboxylic acid functionalities, allows for a diverse range of chemical modifications. This trifunctional nature makes it a crucial building block for the synthesis of unnatural amino acids and complex bioactive molecules.[1] Notably, it serves as a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM), a vital substance involved in numerous biochemical pathways.

[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications in research and development.

Physical and Chemical Properties

The physical and chemical properties of **2-Amino-4-bromobutanoic acid hydrobromide** are summarized in the tables below. The compound exists as different stereoisomers, with the (S)-(+) enantiomer being commonly referenced.

Table 1: General Properties of 2-Amino-4-bromobutanoic acid hydrobromide



Property	Value	Reference
Molecular Formula	C4H9Br2NO2	[2][3][4][5]
Molecular Weight	262.93 g/mol	[3][4][5]
Appearance	White crystalline powder	[2]
CAS Number	15159-65-6 ((S)-enantiomer)	[2][3][5]
76338-90-4 (racemate)	[4]	
177472-34-3 ((R)-enantiomer)	[6]	_

Table 2: Physicochemical Data of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide

Property	Value	Reference
Melting Point	189 °C (decomposes)	[5]
Optical Activity ([α]20/D)	+16° (c = 1 in methanol)	
Solubility	Soluble in water and methanol	[5]
Assay	97%	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Amino-4-bromobutanoic acid hydrobromide**.

Table 3: ¹H NMR Spectral Data



Proton Assignment	Approximate Chemical Shift (δ) in ppm	Multiplicity
-CH(NH₃+)-	~4.2-4.4	Triplet (t)
-CH ₂ Br	~3.5-3.7	Triplet (t)
-CH ₂ -CH ₂ Br	~2.4-2.6	Multiplet (m)
[1]		

Table 4: Key IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Carboxylic Acid (O-H)	Stretching	2500-3300 (broad)
Carboxylic Acid (C=O)	Stretching	1700-1730
Ammonium (N-H)	Stretching	2800-3200
Alkyl Halide (C-Br)	Stretching	500-600
[1]		

Experimental Protocols

Several methods for the synthesis of **2-Amino-4-bromobutanoic acid hydrobromide** have been reported, often starting from readily available amino acids like L-methionine or through the ring-opening of lactones.

Synthesis from L-Homoserine

One common method involves the reaction of homoserine with a solution of hydrogen bromide in acetic acid.[2]

Methodology:

• Weigh 1.19 g (10 mmol) of homoserine and place it in a 100 mL sealed tube.



- Add 16 mL of a 33% hydrogen bromide solution in acetic acid.
- Heat the reaction mixture in an oil bath at 75°C for 6 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess acid, yielding the crude product.
- Extract the crude product with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
- The resulting crude product can be further purified by column chromatography.[2]

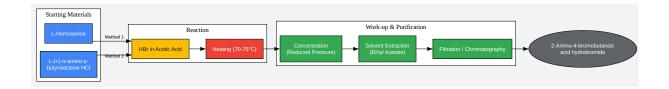
Synthesis from L-(+)- α -amino- γ -butyrolactone hydrochloride

This method involves the ring-opening of a lactone with hydrobromic acid.[2]

Methodology:

- In a 500 mL pressure bottle, combine 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride and 105 mL of a 33.7% solution of hydrogen bromide in acetic acid.[2]
- Stir the mixture at room temperature for 30 minutes.
- Heat the reaction to 70°C and maintain this temperature for 9 hours, ensuring the pressure remains below 0.5 MPa.[2]
- Stop the heating and allow the mixture to cool to room temperature with continuous stirring.
- Filter the resulting precipitate and wash the filter cake with diethyl ether.
- Dry the solid under a vacuum to a constant weight to obtain the final product as a white solid powder.[2]





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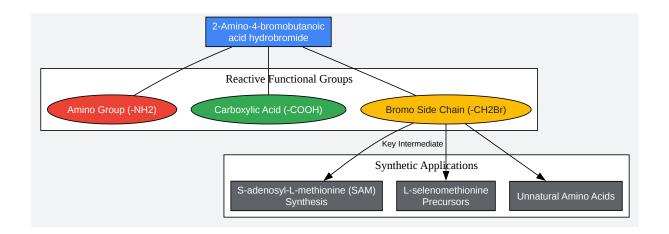
Synthetic workflow for **2-Amino-4-bromobutanoic acid hydrobromide**.

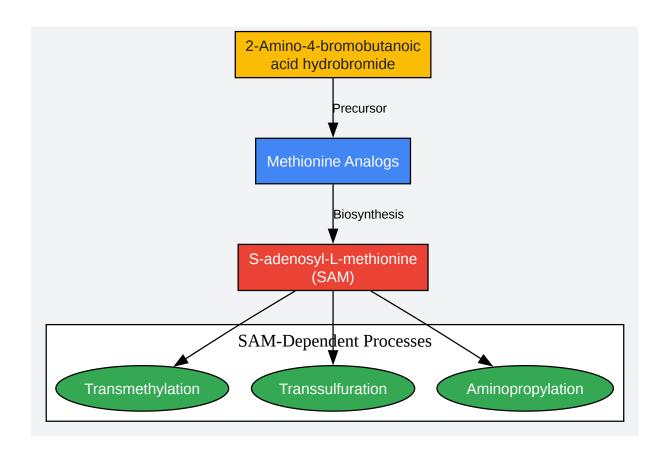
Reactivity and Applications

The synthetic utility of **2-Amino-4-bromobutanoic acid hydrobromide** arises from its three reactive sites: the amino group, the carboxylic acid group, and the bromo-functionalized side chain. The bromine atom is a good leaving group, making the γ-carbon susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to the synthesis of novel amino acid derivatives.[1]

A significant application is its use as an intermediate in the synthesis of S-adenosyl-L-methionine (SAM), a crucial cofactor in numerous biological methylation reactions.[2] It is also used to prepare precursors for L-selenomethionine, a compound with potential anti-cancer properties.[2]







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